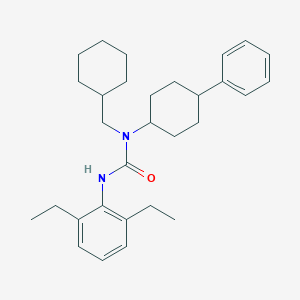

trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea

Descripción general

Descripción

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea, also known as DPCPX, is a highly selective antagonist for the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that play a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. DPCPX has been widely used in scientific research to elucidate the role of adenosine A1 receptors in various biological processes.

Mecanismo De Acción

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea acts as a competitive antagonist for the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and immune system, and their activation leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea binds to the adenosine A1 receptor and prevents the binding of adenosine, leading to an increase in cAMP levels and the activation of downstream signaling pathways.

Efectos Bioquímicos Y Fisiológicos

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have a range of biochemical and physiological effects depending on the tissue or organ system being studied. In the brain, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase neuronal excitability and synaptic transmission, leading to enhanced cognitive function and memory consolidation. In the heart, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase heart rate and contractility, leading to improved cardiovascular function. In the immune system, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate the release of cytokines and chemokines, leading to altered immune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has several advantages as a research tool. It is highly selective for the adenosine A1 receptor, making it a useful tool for studying the specific effects of adenosine A1 receptor activation. It is also relatively stable and can be easily synthesized in the laboratory. However, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has some limitations as a research tool. It has a relatively short half-life and can be rapidly metabolized in vivo, making it difficult to use in long-term studies. Additionally, it has been shown to have some off-target effects on other adenosine receptors, which can complicate data interpretation.

Direcciones Futuras

There are several future directions for research on trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea and adenosine A1 receptors. One area of research is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of research is the role of adenosine A1 receptors in pain perception and analgesia. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate pain perception in animal models, and further research is needed to determine its potential as a therapeutic target for pain management. Finally, there is a need for the development of more selective and stable adenosine A1 receptor antagonists that can be used in long-term studies in vivo.

Aplicaciones Científicas De Investigación

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes. It has been shown to have a high affinity for the adenosine A1 receptor and is highly selective compared to other adenosine receptor antagonists. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the brain. It has also been used to study the role of adenosine A1 receptors in cardiovascular function, immune response, and sleep regulation.

Propiedades

Número CAS |

145410-51-1 |

|---|---|

Nombre del producto |

trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea |

Fórmula molecular |

C30H42N2O |

Peso molecular |

446.7 g/mol |

Nombre IUPAC |

1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea |

InChI |

InChI=1S/C30H42N2O/c1-3-24-16-11-17-25(4-2)29(24)31-30(33)32(22-23-12-7-5-8-13-23)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h6,9-11,14-17,23,27-28H,3-5,7-8,12-13,18-22H2,1-2H3,(H,31,33) |

Clave InChI |

JEGOWZPPTDFWFH-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4 |

SMILES canónico |

CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4 |

Sinónimos |

1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea |

Origen del producto |

United States |

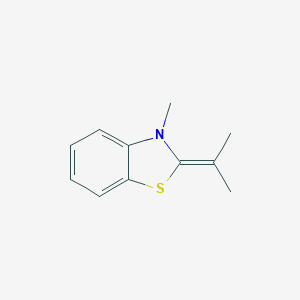

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)